molecular formula C16H18ClN3O2S B2651129 5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1100248-02-9

5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2651129
CAS RN: 1100248-02-9
M. Wt: 351.85
InChI Key: OMRUTJFRRVEWER-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unfused Heterobicycles as Amplifiers of Phleomycin

Research on unfused heterobicycles, including pyrimidines with furan substituents, demonstrated their potential as amplifiers of phleomycin, a glycopeptide antibiotic, against Escherichia coli. This study showcases the synthetic versatility of heterobicyclic compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antiprotozoal Activity of Furan Derivatives

Furan derivatives, including those with pyrimidine moieties, have been evaluated for their antiprotozoal activities. Such compounds displayed activity against Trypanosoma species, suggesting their potential in developing treatments for trypanosomiasis, a disease caused by parasitic protozoa (Das & Boykin, 1977).

Novel Dicationic Imidazo[1,2-a]pyridines and Tetrahydro-imidazo[1,2-a]pyridines

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan components revealed their strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This indicates their potential in treating parasitic infections (Ismail et al., 2004).

Synthesis of Benzodifuranyl Derivatives with Anti-Inflammatory and Analgesic Properties

The synthesis of novel benzodifuranyl derivatives, including pyrimidine structures, has demonstrated potential anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Phosphocholine Conjugation in Hepatitis C NS5B Inhibitors

Studies on hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane structure have uncovered an unexpected in vivo conjugation pathway associated with phosphocholine. This research provides insights into the metabolic pathways of novel antiviral agents and their potential impact on phospholipid synthesis (Zhuo et al., 2016).

properties

IUPAC Name

5-chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-9-6-11(9)13-5-4-10(22-13)8-20(2)15(21)14-12(17)7-18-16(19-14)23-3/h4-5,7,9,11H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUTJFRRVEWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CN(C)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-YL]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

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